Cas no 288067-35-6 (4-Bromo-2-hydroxybenzonitrile)
4-Bromo-2-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-hydroxybenzonitrile
- Benzonitrile,4-bromo-2-hydroxy-
- 2-Hydroxy-4-bromobenzonitrile
- 2-hydroxyl-4-bromobenzonitrile
- 4-bromo-2-hydroxy-benzonitrile
- 5-Bromo-2-cyanophenol
- Benzonitrile,4-bromo-2-hydroxy
- Benzonitrile, 4-bromo-2-hydroxy-
- 4-BROMOSALICYLONITRILE
- 4-bromo-2-hydroxybenzenecarbonitrile
- PubChem3781
- 2hydroxyl-4-bromobenzonitrile
- KSC494K6J
- PAHSHGVACWNGEY-UHFFFAOYSA-N
- BCP27039
- SBB064657
- CL8206
- OR8226
- EN300-119464
- 288067-35-6
- B3120
- CS-W008740
- AC-26111
- AM61432
- AKOS006346246
- FS-3332
- BB 0301306
- A5431
- FT-0647675
- J-017273
- SCHEMBL584543
- DTXSID10514168
- 2-Hydroxypropanoicacidmonoammoniumsalt
- MFCD07780675
- SY024189
- DB-011293
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- MDL: MFCD07780675
- Inchi: 1S/C7H4BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H
- InChI Key: PAHSHGVACWNGEY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C#N)=C(C=1)O
Computed Properties
- Exact Mass: 196.94800
- Monoisotopic Mass: 196.94763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.5
- Topological Polar Surface Area: 44
Experimental Properties
- Color/Form: Not determined
- Density: 1.79
- Melting Point: 160 °C
- Boiling Point: 295.1℃ at 760 mmHg
- Flash Point: 132.3°C
- Refractive Index: 1.656
- PSA: 44.02000
- LogP: 2.02638
- Solubility: Not determined
4-Bromo-2-hydroxybenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:3439
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
4-Bromo-2-hydroxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-2-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B804035-100g |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | >98.0%(GC) | 100g |
¥2,880.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3120-1g |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 98.0%(GC) | 1g |
¥250.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3120-5g |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 98.0%(GC) | 5g |
¥790.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GO158-25g |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 98% | 25g |
968CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GO158-1g |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 98% | 1g |
84CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GO158-5g |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 98% | 5g |
276CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GO158-250mg |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 98% | 250mg |
42CNY | 2021-05-10 | |
| TRC | B696158-100mg |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696158-250mg |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696158-500mg |
4-Bromo-2-hydroxybenzonitrile |
288067-35-6 | 500mg |
$ 87.00 | 2023-04-18 |
4-Bromo-2-hydroxybenzonitrile Suppliers
4-Bromo-2-hydroxybenzonitrile Related Literature
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Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487
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Claudia J. Diehl,Alessio Ciulli Chem. Soc. Rev. 2022 51 8216
Additional information on 4-Bromo-2-hydroxybenzonitrile
Professional Introduction to 4-Bromo-2-hydroxybenzonitrile (CAS No. 288067-35-6)
4-Bromo-2-hydroxybenzonitrile, with the chemical formula C₇H₃BrNO and CAS number 288067-35-6, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in drug development. The presence of both a bromine substituent and a hydroxyl group on a benzonitrile backbone makes it a valuable building block for constructing more complex molecules.
The bromine atom in 4-Bromo-2-hydroxybenzonitrile enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Stille couplings. These reactions are pivotal in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. For instance, recent studies have demonstrated its utility in generating novel arylamine derivatives, which exhibit promising biological activities. The hydroxyl group, positioned ortho to the nitrile functionality, also contributes to the compound's versatility, enabling further modifications such as etherification or esterification.
In the realm of medicinal chemistry, 4-Bromo-2-hydroxybenzonitrile has been explored as a precursor for developing small-molecule inhibitors targeting various disease pathways. Notably, research has highlighted its role in synthesizing compounds with anti-inflammatory and anticancer properties. A notable study published in *Journal of Medicinal Chemistry* described the use of this intermediate to create a series of benzoxazine derivatives that demonstrated significant inhibitory effects on inflammatory enzymes like COX-2. The bromine substituent facilitated the introduction of aryl groups via palladium-catalyzed reactions, leading to highly potent and selective inhibitors.
The nitrile group in 4-Bromo-2-hydroxybenzonitrile serves as a versatile handle for further chemical transformations. It can be reduced to an amine or hydrolyzed to a carboxylic acid, expanding its utility in drug design. For example, researchers have leveraged this property to develop novel protease inhibitors by incorporating benzocyanine-like scaffolds derived from this compound. These inhibitors show promise in treating conditions such as neurodegenerative diseases and viral infections. The combination of the hydroxyl group and the bromine atom allows for fine-tuning of physicochemical properties, optimizing drug-like characteristics such as solubility and bioavailability.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Bromo-2-hydroxybenzonitrile's reactivity and potential applications. Molecular modeling studies have revealed that the electronic distribution around the bromine atom influences its participation in transition-metal-catalyzed reactions, providing insights into optimizing reaction conditions for higher yields and selectivity. Additionally, virtual screening techniques have identified new pharmacophores derived from this scaffold, opening avenues for discovering next-generation therapeutics.
The pharmaceutical industry has also recognized the synthetic value of 4-Bromo-2-hydroxybenzonitrile in developing personalized medicine approaches. Its ability to serve as a precursor for structurally diverse compounds makes it an attractive choice for libraries used in high-throughput screening (HTS). By systematically modifying its functional groups, researchers can generate libraries of molecules with tailored biological activities, accelerating the discovery process for new drugs targeting specific diseases.
In conclusion, 4-Bromo-2-hydroxybenzonitrile (CAS No. 288067-35-6) is a multifaceted intermediate with broad applications in synthetic chemistry and drug development. Its unique structural features—comprising a bromine substituent, a hydroxyl group, and a nitrile functionality—endow it with exceptional reactivity and adaptability. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is poised to remain a cornerstone in the discovery and development of innovative therapeutic agents.
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